molecular formula C21H29N3O3 B10998857 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide

Cat. No.: B10998857
M. Wt: 371.5 g/mol
InChI Key: SAIPGJQNSAPCKP-UHFFFAOYSA-N
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Description

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide is a complex organic compound with a unique structure that includes a methoxy group, a tetrahydropyridoindole core, and an oxobutanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyridoindole derivatives and oxobutanamide analogs. These compounds share structural similarities but may differ in their functional groups and overall properties .

Uniqueness

4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C21H29N3O3

Molecular Weight

371.5 g/mol

IUPAC Name

4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide

InChI

InChI=1S/C21H29N3O3/c1-14(2)8-10-22-20(25)6-7-21(26)24-11-9-19-17(13-24)16-12-15(27-3)4-5-18(16)23-19/h4-5,12,14,23H,6-11,13H2,1-3H3,(H,22,25)

InChI Key

SAIPGJQNSAPCKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CCC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC

Origin of Product

United States

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